1-(3-Thiophen-2-yl-phenyl)-ethylamine
Description
Properties
IUPAC Name |
1-(3-thiophen-2-ylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-9(13)10-4-2-5-11(8-10)12-6-3-7-14-12/h2-9H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEZGQKSCTWHNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CC=CS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Low-Temperature Bromination of Thiophene
- Thiophene is brominated at low temperature to yield 2-bromothiophene.
- This step is critical for regioselective substitution at the 2-position of thiophene.
Step 2: Grignard Reaction with Magnesium and Ethylene Oxide
- 2-Bromothiophene reacts with magnesium chips to form the Grignard reagent.
- The Grignard reagent then reacts with ethylene oxide to produce 2-thiophene ethanol (2-(2-thienyl)ethanol).
Step 3: Esterification and Ammonolysis to Form 2-Thiophene Ethylamine
- 2-Thiophene ethanol undergoes esterification.
- Subsequent ammonolysis under pressurized ammonia conditions converts the ester to the ethylamine.
- Mild reaction conditions.
- Avoids expensive or highly toxic reducing agents.
- High yield and cost-effective.
- Environmentally friendlier with less hazardous waste.
- Requires handling of reactive Grignard reagents.
- Multi-step synthesis.
| Step | Reaction Type | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Thiophene, bromine, low temperature | 2-Bromothiophene |
| 2 | Grignard Reaction | 2-Bromothiophene, Mg, ethylene oxide | 2-Thiophene ethanol |
| 3 | Esterification & Ammonolysis | Esterification reagents, NH3 (pressurized) | 2-Thiophene ethylamine |
Nitromethane Condensation and Reduction Route
This route involves:
- Formylation of thiophene to 2-thiophene carboxaldehyde using phosphorus oxychloride and N,N-dimethylformamide (DMF).
- Condensation of 2-thiophene carboxaldehyde with nitromethane under basic conditions to form 2-(nitro)thiophene ethylene.
- Reduction of the nitroalkene intermediate to 2-thiophene ethylamine using sodium borohydride and boron trifluoride etherate.
- Established method with well-understood chemistry.
- Use of expensive and large quantities of sodium borohydride.
- Toxic and volatile reducing agents.
- Longer reaction times and more complex purification.
- Higher cost and environmental concerns.
Isopropyl Chloracetate (Darzens) Reaction Route
This method includes:
- Preparation of 2-thiophene carboxaldehyde as above.
- Reaction with isopropyl chloracetate to form 2-thiophene acetaldehyde via Darzens reaction.
- Conversion to 2-thiophene ethylidenehydroxylamine using oxammonium hydrochloride.
- Final reduction under high-pressure hydrogenation with Raney nickel catalyst to yield 2-thiophene ethylamine.
- Alternative synthetic route offering different intermediate access.
- Harsh reaction conditions.
- Use of expensive catalysts.
- Lower overall yield.
- Less suitable for industrial scale.
2-Thiophene Acetonitrile Route
- Thiophene is converted to 2-chloromethyl thiophene.
- Reaction with sodium cyanide produces 2-thiophene acetonitrile.
- Reduction of the nitrile group yields 2-thiophene ethylamine.
- Fewer synthetic steps.
- Mild reaction conditions.
- Higher yields.
- Use of highly toxic sodium cyanide.
- Generation of hazardous cyanide wastewater.
- Environmental pollution concerns.
- Higher safety and disposal costs.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|
| Bromination & Grignard | Bromination → Grignard → Esterification & Ammonolysis | Mild conditions, cost-effective, environmentally friendlier | Handling Grignard reagents | High |
| Nitromethane Condensation | Formylation → Condensation → Reduction | Well-established | Expensive reductants, toxic agents | Moderate |
| Isopropyl Chloracetate Route | Formylation → Darzens → Reduction | Alternative intermediates | Harsh conditions, expensive catalyst | Low |
| Acetonitrile Route | Chloromethylation → Cyanide substitution → Reduction | Fewer steps, mild conditions | Toxic cyanide use, environmental impact | Limited due to safety |
Research Findings and Notes
- The bromination and Grignard method is favored for industrial production due to its balance of cost, yield, and environmental impact. It avoids the use of expensive or highly toxic reducing agents and minimizes hazardous waste generation.
- The nitromethane and isopropyl chloracetate methods, while historically important, are less attractive for scale-up due to reagent cost and reaction harshness.
- The acetonitrile route, despite its efficiency, is limited by the toxicity of sodium cyanide and environmental disposal issues.
- All methods begin with thiophene as the starting material, emphasizing the importance of regioselective functionalization at the 2-position of the thiophene ring.
- Optimization of reaction conditions, such as temperature control during bromination and pressure during ammonolysis, is critical for maximizing yield and purity.
Chemical Reactions Analysis
1-(3-Thiophen-2-yl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(3-Thiophen-2-yl-phenyl)-ethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Thiophen-2-yl-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. This interaction can result in various physiological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-Thienyl)ethylamine (CAS 6309-16-6)
- Structure : Thiophene directly attached to the ethylamine group.
- Properties : Simpler structure compared to the target compound; lacks the phenyl spacer.
- Applications: Potential precursor in organic synthesis for sulfur-containing pharmaceuticals or materials .
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure : Includes a hydroxyl group and extended carbon chain.
- Properties : Enhanced polarity due to the -OH group, improving solubility in polar solvents.
- Applications : Intermediate in drug synthesis, particularly for molecules requiring stereochemical control .
Phenyl-Substituted Ethylamines with Functional Groups
1-(3-Nitrophenyl)ethylamine (CAS 90271-37-7)
(S)-1-(4-Methoxyphenyl)ethylamine
(S)-1-(4-Fluorophenyl)ethylamine
- Molecular Formula : C₈H₁₀FN.
- Properties : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug-receptor interactions.
- Applications : Ligand in palladium coordination complexes for catalytic applications .
Bulky Aromatic Substituents
1-(1-Naphthyl)ethylamine (CAS 3886-70-2)
- Molecular Formula : C₁₂H₁₃N.
- Properties : High density (1.067 g/cm³) and refractive index (~1.62) due to the naphthyl group’s planarity.
- Applications : Induces chirality on metal surfaces (e.g., Cu(111)), relevant in asymmetric catalysis and materials science .
- Pharmaceutical Use : Intermediate in Cinacalcet synthesis for treating hyperparathyroidism .
Halogen and Alkoxy Derivatives
1-(3-Methoxyphenyl)ethylamine Hydrochloride (CAS 854184-18-2)
- Molecular Formula: C₉H₁₄ClNO.
- Properties : Methoxy group at the 3-position may sterically hinder interactions compared to para-substituted analogs.
1-(3-Bromophenyl)-2-(trifluoromethylthio)ethylamine Hydrochloride
- Molecular Formula : C₉H₁₀BrClF₃NS.
- Properties : Bromine and trifluoromethylthio groups enhance lipophilicity, impacting membrane permeability.
- Applications : Candidate for neuroactive or antimicrobial agents due to halogenated motifs .
Data Table: Comparative Analysis of Ethylamine Derivatives
Key Research Findings and Trends
- Substituent Effects: Electron-donating groups (e.g., -OCH₃) increase amine basicity, while electron-withdrawing groups (e.g., -NO₂) reduce it, influencing reactivity in drug synthesis .
- Chiral Induction : Bulky aromatic groups (e.g., naphthyl) enable surface chirality on metals, critical for asymmetric catalysis .
- Pharmaceutical Relevance : Halogenated and sulfur-containing analogs show promise in CNS-targeting drugs due to enhanced bioavailability and binding specificity .
Biological Activity
1-(3-Thiophen-2-yl-phenyl)-ethylamine, also known as a thiophene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No. 1249983-36-5) is characterized by a thiophene ring attached to a phenyl group through an ethylamine linker. This structure is significant as the thiophene moiety is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Binding : It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which can affect cell proliferation and survival.
- Antioxidant Activity : Thiophene derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- In vitro Studies : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values observed were comparable to known anticancer agents, suggesting promising therapeutic potential .
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in MDPI analyzed the effects of various thiophene derivatives on cancer cell lines. This compound was included in the screening and demonstrated notable cytotoxicity, leading researchers to propose further investigations into its molecular mechanisms and potential modifications for enhanced efficacy .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against resistant bacterial strains, suggesting its utility in developing new antimicrobial therapies amid rising antibiotic resistance .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Thiophen-2-yl-phenyl)-ethylamine, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling a thiophene-substituted benzaldehyde derivative (e.g., 3-thiophen-2-yl-benzaldehyde) with ethylamine via reductive amination. Key parameters include:
- Catalyst Selection : Use NaBH₃CN or Pd/C under hydrogenation for efficient reduction of the intermediate imine .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol/water mixtures minimize by-products .
- Temperature Control : Maintain 60–80°C to balance reaction speed with thermal stability of the thiophene moiety .
Yield improvements (>75%) are achievable by iterative purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆) resolves thiophene-proton splitting (δ 6.8–7.2 ppm) and ethylamine chain integration. NOESY confirms spatial proximity of thiophene and phenyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass (calc. for C₁₂H₁₃NS: 203.0778) validates molecular formula .
- X-Ray Crystallography : Single crystals grown via slow evaporation (acetonitrile) and refined using SHELXL-2018 confirm absolute configuration and bond angles .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-LSD for serotonin receptors) quantifies affinity (Kᵢ) in transfected HEK293 cells .
- Cytotoxicity Screening : MTT assay (absorbance at 570 nm) assesses viability in HepG2 or SH-SY5Y cell lines after 48-hour exposure (IC₅₀ calculation via nonlinear regression) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?
- Methodological Answer :
- Asymmetric Catalysis : Use (R)-BINAP-Pd complexes for kinetic resolution during reductive amination (enantiomeric excess >90% via chiral HPLC, Chiralpak IA column, hexane/i-PrOH 90:10) .
- Dynamic Kinetic Resolution : Lipase-mediated acyl transfer (Candida antarctica) selectively acetylates the (S)-enantiomer, enabling separation .
Q. How do structural modifications (e.g., fluorination) impact the compound’s receptor selectivity and metabolic stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace thiophene with fluorinated phenyl groups (e.g., 3,4-difluorophenyl) to enhance lipophilicity (logP increase by ~0.5) and CYP450 stability (microsomal t½ >60 mins vs. ~30 mins for parent compound) .
- Computational Docking : AutoDock Vina predicts binding poses in serotonin 5-HT₂A receptors; fluorinated analogs show stronger π-π stacking (ΔG = -9.2 kcal/mol vs. -8.5 kcal/mol) .
Q. How should contradictory data in receptor binding studies (e.g., conflicting Kᵢ values across labs) be resolved?
- Methodological Answer :
- Standardized Protocols : Replicate assays using identical cell lines (e.g., CHO-K1 vs. HEK293), buffer pH (7.4), and ligand concentrations (1–1000 nM) .
- Meta-Analysis : Pool data from ≥5 independent studies (Prism 9.0) to calculate weighted Kᵢ values and assess heterogeneity (I² statistic) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
